Ethyl 2-cyano-2-methyl-3-phenylpropanoate
Overview
Description
Ethyl 2-cyano-2-methyl-3-phenylpropanoate is an organic compound with the molecular formula C13H15NO2. It is a versatile chemical used in various scientific research applications, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a cyano group, a methyl group, and a phenyl ring attached to a propanoate ester.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the reaction of 2-methyl-3-phenylpropanoic acid and ethyl cyanoacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as sodium ethoxide, and under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Mechanism of Action
Target of Action
Ethyl 2-cyano-2-methyl-3-phenylpropanoate is a complex organic compound with a molecular weight of 217.27
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires detailed studies of the compound’s interaction with its targets and the subsequent cellular responses.
Biochemical Analysis
Biochemical Properties
Ethyl 2-cyano-2-methyl-3-phenylpropanoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions can lead to the activation or inhibition of these enzymes, affecting the metabolic pathways they regulate.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to their inhibition or activation . This binding can result in changes in enzyme activity, which in turn affects various biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . For example, high doses of the compound have been associated with liver toxicity and other adverse effects in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites in the body, influencing overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments, affecting its biochemical activity.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity . The compound may be directed to these compartments by targeting signals or post-translational modifications, which influence its function and interactions with other biomolecules.
Scientific Research Applications
Ethyl 2-cyano-2-methyl-3-phenylpropanoate is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It is utilized in the development of new drugs, especially in the field of neuropharmacology.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Ethyl cyanoacetate
Ethyl 2-cyano-3-phenylbutanoate
Ethyl 2-cyano-2-phenylpropanoate
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Properties
IUPAC Name |
ethyl 2-cyano-2-methyl-3-phenylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-16-12(15)13(2,10-14)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKQIBZXKNXEAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=CC=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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